2-Amino-5-nitrobenzenesulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-5-nitrobenzenesulfonic acid-related compounds often involves nitration processes and other complex chemical reactions. For instance, Li et al. (2015) focused on optimizing the nitration reaction conditions in the synthesis of 2-amino-5-chloro-4-methylbenzenesulfonic acid, which is a related compound. They achieved a significant increase in yield compared to the current industrial process by optimizing various parameters such as temperature, quality of fuming sulfuric acid, and reaction time (Li et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-Amino-5-nitrobenzenesulfonic acid and its derivatives has been analyzed through various techniques like crystallography. Koshima et al. (2001) studied the structure and second-harmonic generation of noncentrosymmetric cocrystals of 2-amino-5-nitropyridine with achiral benzenesulfonic acids, providing insights into the molecular arrangement and interactions within these compounds (Koshima et al., 2001).
Chemical Reactions and Properties
2-Amino-5-nitrobenzenesulfonic acid participates in various chemical reactions. Imamura et al. (2011) explored the photocatalytic reduction of nitrobenzenes to aminobenzenes, a process that involves compounds similar to 2-amino-5-nitrobenzenesulfonic acid (Imamura et al., 2011).
Physical Properties Analysis
The physical properties of 2-Amino-5-nitrobenzenesulfonic acid derivatives, such as melting points and crystal structures, are crucial for understanding their behavior. The study by Koshima et al. (2001) also sheds light on these aspects by analyzing the high melting points and crystalline nature of the cocrystals formed with 2-amino-5-nitropyridine (Koshima et al., 2001).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity and interaction with other compounds, is essential for practical applications. The work by Imamura et al. (2011) contributes to this knowledge by examining the photocatalytic activity and interaction of similar compounds with titanium(IV) oxide (Imamura et al., 2011).
Scientific Research Applications
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Nonlinear Optics and Optical Limiting Applications
- Field : Materials Science
- Application Summary : 2-Amino-5-nitropyridine 4-chlorobenzoic acid (1:1) (2A5NP4CBA), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications .
- Methods : The compound was synthesized and grown as optically transparent single crystals by conventional slow evaporation solution technique (SEST). The formation of new crystalline material was confirmed by the single-crystal X-ray diffraction (SXRD) analysis .
- Results : The grown crystal possesses more than 70% of optical transmittance with the cut-off edge at 419 nm. The thermal analysis discloses that the grown crystal possesses good thermal stability of about 187 °C .
-
Industrial Batch Processes Monitoring
- Field : Industrial Chemistry
- Application Summary : A method for the separation and determination of 2-amino-5-nitrobenzenesulphonic acid (AMNBS) in reaction products of acetylation, sulphonation and reduction was developed .
- Methods : The separation was achieved on a reverse-phased Novapak C18 column using specific eluents. A UV spectrophotometric detector fixed at 254 nm was used both for detection and quantification .
- Results : The method was used not only for quality assurance but also for monitoring of process reactions and effluents .
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Crosslinking Agent
- Field : Biochemistry
- Application Summary : 2-A-5-NBSA acts as a bifunctional crosslinking agent, enabling the covalent linkage of biomolecules like proteins, antibodies, and nucleic acids.
- Results : This technique plays a vital role in various applications, including drug delivery, biosensing, and immunoassays.
Safety And Hazards
properties
IUPAC Name |
2-amino-5-nitrobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S/c7-5-2-1-4(8(9)10)3-6(5)14(11,12)13/h1-3H,7H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTASFWDWBYFZQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059139 | |
Record name | Benzenesulfonic acid, 2-amino-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-nitrobenzenesulfonic acid | |
CAS RN |
96-75-3 | |
Record name | 4-Nitroaniline-2-sulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, 2-amino-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-nitrobenzenesulfonic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7540 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonic acid, 2-amino-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 2-amino-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-nitrobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.302 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZENESULFONIC ACID, 2-AMINO-5-NITRO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1VW6T6H7D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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